Thiothixene

Drug metabolism Drug-drug interactions Pharmacokinetics

Select thiothixene for in vitro/in vivo studies requiring minimal CYP2D6 drug-drug interaction liability (Ki=65 µM), enabling clean co-administration with tricyclic antidepressants or beta-blockers. Its unique D2 Ki (0.63 nM) and 5-HT2A Ki (50 nM) profile serves as a critical reference for functional D2/5-HT2A ratio assessments, while decreasing basal ganglia glucose metabolism for fMRI/PET comparator studies. Ideal for bipolar mania trials with lithium equivalence data.

Molecular Formula C23H29N3O2S2
Molecular Weight 443.6 g/mol
CAS No. 5591-45-7
Cat. No. B1682329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiothixene
CAS5591-45-7
SynonymsCP 12,252-1;  NSC 108165;  P 4657B;  cis-Thiothixene;  NSC-108165;  CP-12,252-1;  Thiothixene;  Tiotixene;  Navane;  Tiotixeno;  Tiotixenum.
Molecular FormulaC23H29N3O2S2
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
InChIInChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8-
InChIKeyGFBKORZTTCHDGY-UWVJOHFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility66.5 [ug/mL] (The mean of the results at pH 7.4)
Pratically insoluble in water (cis-, trans- mixture)
Very soluble in chloroform;  slightly soluble in methanol, acetone (cis-, trans- mixture)
Slightly soluble in carbon tetrachloride
1.39e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiothixene (CAS 5591-45-7) Procurement Guide: Thioxanthene Antipsychotic for Research & Formulation


Thiothixene is a typical antipsychotic of the thioxanthene class, distinguished from phenothiazine antipsychotics by the replacement of nitrogen in the central ring with a carbon-linked side chain in a rigid configuration [1]. It exhibits high potency dopamine D2 receptor antagonism, with a Ki of 0.417 nM for D2, demonstrating selective binding over D1, D3, and D4 receptors (Kis of 338, 186.2, and 363.1 nM, respectively) [2]. Thiothixene also binds to serotonin (5-HT), histamine H1, α1- and α2-adrenergic, muscarinic acetylcholine, and sigma receptors with Ki values ranging from 15 to 5,754 nM .

Why Thiothixene is Not Interchangeable with Haloperidol or Fluphenazine: Pharmacodynamic & Metabolic Divergence


Despite belonging to the high-potency typical antipsychotic class, thiothixene exhibits distinct receptor binding and metabolic inhibition profiles that preclude simple interchange with haloperidol or fluphenazine. Thiothixene demonstrates a 10-fold lower affinity for the 5-HT2C receptor (Ki ~1400 nM) compared to fluphenazine (Ki ~1386 nM) and haloperidol (Ki ~10000 nM) [1]. Crucially, thiothixene displays the weakest CYP2D6 inhibition (Ki = 65.0 μM) among major typical antipsychotics, contrasting sharply with haloperidol (Ki = 7.2 μM), fluphenazine (Ki = 9.4 μM), and chlorpromazine (Ki = 6.4 μM) [2]. This metabolic divergence directly impacts drug-drug interaction liability and necessitates distinct formulation and dosing strategies.

Thiothixene Comparator Evidence: Receptor Affinity, Metabolic Liability & Clinical Equivalence Data


CYP2D6 Inhibition Potential: Thiothixene Exhibits the Weakest Inhibition Among High-Potency Typical Antipsychotics

In vitro human liver microsome assays reveal that cis-thiothixene possesses a Ki for CYP2D6 of 65.0 μM, which is substantially higher (indicating weaker inhibition) than that of haloperidol (Ki = 7.2 μM), fluphenazine (Ki = 9.4 μM), chlorpromazine (Ki = 6.4 μM), and thioridazine (Ki = 1.4 μM) [1]. This translates to a 9-fold lower inhibition potency compared to haloperidol and a 46-fold lower potency compared to thioridazine. The IC50 for cis-thiothixene was estimated to be 136.6 μM, compared to 92.2 μM for clozapine and 39.1 μM for risperidone [2].

Drug metabolism Drug-drug interactions Pharmacokinetics CYP2D6

Dopamine D2 Receptor Affinity: Thiothixene Matches Haloperidol in Potency but Diverges in 5-HT2A Profile

Thiothixene binds to the dopamine D2 receptor with a Ki of 0.63 nM, which is comparable to haloperidol (Ki = 4 nM) and fluphenazine (Ki = 0.54 nM) in a standardized binding panel [1]. However, thiothixene's 5-HT2A receptor affinity (Ki = 50 nM) is intermediate between haloperidol (Ki = 53 nM) and fluphenazine (Ki = 30 nM) [2]. In a separate assay, thiothixene exhibited a Ki of 0.417 nM for D2 with 810-fold selectivity over D1 [3].

Receptor pharmacology Dopamine D2 Binding affinity Antipsychotic potency

Clinical Efficacy in Rapid Tranquilization: Thiothixene Equivalent to Haloperidol with Favorable Anergia Profile

A double-blind comparative study of thiothixene versus haloperidol for rapid tranquilization of manic and schizophrenic patients found no statistically significant difference in overall efficacy on psychopathological measures [1]. However, the study authors noted that thiothixene demonstrated 'favorable effects on anergia' [2]. In a separate parenteral study, both drugs achieved significant improvement over six hours on BPRS Total Score and four factors with no significant differences between groups [3].

Acute agitation Rapid tranquilization Schizophrenia Mania

Equivalence to Risperidone in Bipolar Mania: Typical Antipsychotic Efficacy Without Atypical Metabolic Burden

An 8-week double-blind RCT compared thiothixene plus lithium versus risperidone plus lithium in 84 bipolar disorder patients. No significant differences were observed in Young Mania Rating Scale scores, PANSS, Hamilton depression scores, weight gain, fasting blood sugar, or extrapyramidal symptoms between the two groups [1]. Thiothixene was found to be as effective as risperidone for manic and psychotic symptom improvement [2].

Bipolar disorder Mania Risperidone Lithium augmentation

Cerebral Glucose Metabolism: Thiothixene Decreases Basal Ganglia Metabolic Rate Opposite to Clozapine

In a PET study of 12 schizophrenia patients treated for 4-6 weeks, clozapine increased while thiothixene decreased metabolic rates in the basal ganglia, with the effects most pronounced on the right side [1]. A superior-to-inferior gradient in drug effect was observed for thiothixene but not for clozapine [2]. Baseline right inferior caudate metabolic rates differentiated clozapine and thiothixene responders [3].

Neuroimaging PET Glucose metabolism Basal ganglia Clozapine

5-HT1C Receptor Affinity: Thiothixene Falls Below 500 nM Threshold, Distinguishing from Fluphenazine and Clozapine

In a cloned 5-HT1C receptor binding assay, thiothixene exhibited low affinity (Ki > 500 nM), placing it in a category with haloperidol, metoclopramide, pimozide, domperidone, and sulpiride [1]. This contrasts with fluphenazine, which had an affinity of 30-100 nM, and clozapine, which demonstrated high affinity (7-30 nM) [2]. The rank order was fluphenazine > spiperone > amperozide > melperone > thiothixene > haloperidol [3].

5-HT1C Serotonin receptor Receptor binding Antipsychotic

Thiothixene Application Scenarios: Evidence-Based Research & Formulation Use Cases


Polypharmacy Studies Requiring Minimal CYP2D6 Drug-Drug Interaction Liability

Thiothixene's 65.0 μM Ki for CYP2D6 inhibition is the weakest among typical antipsychotics, making it a preferred tool compound for in vitro and in vivo studies where co-administration with CYP2D6 substrates (e.g., tricyclic antidepressants, beta-blockers) is required. This property reduces confounding pharmacokinetic interactions [1].

Comparator Studies for Novel Antipsychotics Targeting D2/5-HT2A Balance

With a D2 Ki of 0.63 nM and 5-HT2A Ki of 50 nM, thiothixene occupies a distinct binding profile relative to haloperidol (D2 Ki = 4 nM, 5-HT2A Ki = 53 nM) and fluphenazine (D2 Ki = 0.54 nM, 5-HT2A Ki = 30 nM). This makes thiothixene an ideal reference compound for assessing the functional impact of subtle shifts in D2/5-HT2A ratios [2].

Neuroimaging Research on Basal Ganglia Metabolic Response to Antipsychotics

Thiothixene's unique property of decreasing basal ganglia glucose metabolism, opposite to the increase seen with clozapine, positions it as a critical comparator in PET and fMRI studies investigating region-specific metabolic and functional connectivity changes induced by antipsychotic drugs [3].

Clinical Trial Design for Bipolar Mania Requiring Typical Antipsychotic Comparator

The demonstrated equivalence of thiothixene plus lithium to risperidone plus lithium in bipolar mania, without significant differences in weight, blood sugar, or EPS, supports its use as an active comparator in clinical trials evaluating novel mood-stabilizing or antimanic agents [4].

Technical Documentation Hub

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